(5-Bromopyridin-3-yl)methanamine hydrochloride molecular formula and weight
(5-Bromopyridin-3-yl)methanamine hydrochloride molecular formula and weight
Technical Whitepaper: (5-Bromopyridin-3-yl)methanamine Hydrochloride as a Scaffold in Medicinal Chemistry
Abstract
(5-Bromopyridin-3-yl)methanamine hydrochloride is a high-value bifunctional building block in fragment-based drug discovery (FBDD). Characterized by a halogenated pyridine ring and a primary methylamine tail, it serves as a critical "linker" scaffold.[1] The bromine moiety facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the amine acts as a nucleophilic handle for amide coupling or reductive amination.[1] This guide delineates its physicochemical identity, validated synthesis pathways avoiding hydrodehalogenation, and handling protocols for the hydrochloride salt forms.[1]
Physicochemical Identity
In medicinal chemistry, the precise stoichiometry of the salt form dictates molecular weight calculations for molarity.[1] While the free base is unstable and prone to oxidation, the hydrochloride salt exists commercially in both monohydrochloride and dihydrochloride forms.[1] The dihydrochloride is the preferred thermodynamic product for long-term stability, ensuring protonation of both the primary amine and the pyridine nitrogen.[1]
Table 1: Molecular Specifications
| Property | Dihydrochloride (Preferred Stable Form) | Monohydrochloride | Free Base |
| CAS Number | 1001414-82-9 | 1001414-82-9 (Generic) | 389855-46-3 |
| Formula | |||
| Mol.[1][2][3] Weight | 259.96 g/mol | 223.50 g/mol | 187.04 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic solid | Viscous oil (oxidizes rapidly) |
| Solubility | High (Water, DMSO, Methanol) | High (Water, DMSO) | Organic solvents (DCM, EtOAc) |
| pKa (Calc) | Pyridine N: ~2.8 | Amine N: ~9.5 | - | - |
Critical Note on Stoichiometry: When calculating equivalents for reactions, verify the Certificate of Analysis (CoA) from your vendor. Using the dihydrochloride MW (259.[1][3]96) for a monohydrochloride sample will result in a 16% stoichiometric error, potentially stalling sensitive coupling reactions.[1]
Synthetic Pathways & Methodology
Synthesizing (5-Bromopyridin-3-yl)methanamine requires avoiding hydrodehalogenation (stripping the bromine atom), which occurs readily under standard catalytic hydrogenation conditions (e.g.,
Pathway A: Chemoselective Reduction of 5-Bromonicotinonitrile
This is the industry-standard route.[1] It utilizes Borane-THF (
-
Reagents: 5-Bromonicotinonitrile,
(1M), Methanol (quenching), in Dioxane.[1] -
Mechanism: Electrophilic attack of borane on the nitrile nitrogen, followed by hydride transfer.[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Dissolution: Dissolve 5-Bromonicotinonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]
-
Reduction: Dropwise add
complex (3.0 eq). The bromine remains stable due to the absence of oxidative addition metals.[1] -
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by LC-MS for disappearance of nitrile (
not visible) and appearance of amine-borane complex.[1] -
Quench (Critical): Cool to 0°C. Carefully add Methanol to destroy excess borane. Caution: Vigorous
evolution.[1] -
Acid Hydrolysis: Add concentrated
and reflux for 1 hour to break the amine-borane adduct. -
Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether/ethanol to precipitate the Dihydrochloride salt .
Pathway B: Reductive Amination of 5-Bromonicotinaldehyde
Useful when the aldehyde is more accessible or for introducing isotopic labels (e.g., Deuterium).[1]
-
Reagents: 5-Bromonicotinaldehyde, Ammonium Acetate,
(Sodium cyanoborohydride).[1] -
Note:
is preferred over to prevent reduction of the aldehyde to the alcohol before amine formation.[1]
Figure 1: Chemoselective synthesis via nitrile reduction, preserving the aryl bromide.[1]
Application in Drug Discovery
This molecule is classified as a Bifunctional Pyridine Linker .[1] Its utility lies in the orthogonal reactivity of its two handles.
A. The Bromine Handle ( Position)
-
Reactivity: Electrophile for Palladium-catalyzed cross-coupling.[1]
-
Usage: Suzuki-Miyaura coupling (with Boronic acids) or Buchwald-Hartwig amination.[1]
-
Strategic Advantage: The pyridine nitrogen at
activates the -Bromine towards oxidative addition compared to phenyl bromides, but less so than -halopyridines, providing a controlled reactivity profile.[1]
B. The Methanamine Handle ( Position)
-
Reactivity: Primary nucleophile.[1]
-
Usage: Amide coupling (with carboxylic acids), Sulfonamide formation, or Reductive amination.[1]
-
Strategic Advantage: The methylene spacer (
) decouples the amine from the aromatic ring, increasing basicity/nucleophilicity compared to an aniline and allowing for greater conformational flexibility in the final drug target.[1]
Workflow: Library Generation In a typical library synthesis, the amine is derivatized first (e.g., amide coupling) to avoid catalyst poisoning by the free amine during the subsequent Suzuki coupling on the bromine end.[1]
Figure 2: Orthogonal reactivity profile allowing divergent library synthesis.[1]
Handling, Stability, and Safety
Storage Protocols
-
Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] It will absorb atmospheric moisture, turning into a sticky gum which alters the effective molecular weight.[1]
-
Recommendation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator at
. -
Re-drying: If the solid becomes tacky, dry under high vacuum (
) at over for 12 hours.
Analytical Validation
Before use in critical steps, validate the salt form:
-
-NMR (DMSO-
): Look for the exchangeable protons. The protons typically appear as a broad singlet around 8.0–8.5 ppm.[1] The methylene protons appear as a quartet or broad singlet around 4.1 ppm.[1] -
Silver Nitrate Titration: To confirm Mono- vs. Dihydrochloride, dissolve a known mass in water and titrate with
to quantify chloride content.[1]
References
-
ChemScene. (2023).[1] (5-Bromo-3-pyridyl)methanamine dihydrochloride Product Specifications. Retrieved from [1]
-
Pharmaffiliates. (2023). Certificate of Analysis: 5-Bromo-3-pyridinemethanamine hydrochloride.[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1001414-82-9. Retrieved from [1]
-
Burke, M. D., & Schreiber, S. L. (2004).[1] A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. (Contextual grounding for bifunctional linkers).
